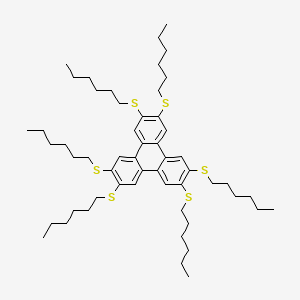
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene is a compound belonging to the class of triphenylene derivatives. It is characterized by the presence of six hexylsulfanyl groups attached to the triphenylene core. This compound is known for its unique photophysical properties and its ability to form discotic liquid crystalline phases, making it of interest in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene typically involves the silylation of 2,3,6,7,10,11-hexabromotriphenylene with chlorodimethylsilane and magnesium . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to achieve the required quality and yield for industrial applications.
化学反応の分析
Types of Reactions
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene undergoes various chemical reactions, including:
Oxidation: The hexylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The hexylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted triphenylene derivatives. These products can exhibit different photophysical and chemical properties compared to the parent compound .
科学的研究の応用
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules and studying photophysical properties.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic tools.
作用機序
The mechanism by which 2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene exerts its effects is primarily through its interaction with light and its ability to form ordered structures. The hexylsulfanyl groups enhance the compound’s solubility and self-assembly properties, allowing it to form columnar stacks that are essential for its liquid crystalline behavior. These properties are crucial for its applications in optoelectronic devices and other advanced materials .
類似化合物との比較
Similar Compounds
2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene: Similar in structure but with hexyloxy groups instead of hexylsulfanyl groups.
2,3,6,7,10,11-Hexakis(n-hexylsulfonyl)triphenylene: Contains hexylsulfonyl groups, which affect its photophysical properties differently.
Uniqueness
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene is unique due to the strong interaction of its hexylsulfanyl groups with the triphenylene core. This interaction influences its absorption and emission spectra, as well as its radiative and non-radiative processes, making it distinct from other similar compounds .
特性
CAS番号 |
90430-82-3 |
|---|---|
分子式 |
C54H84S6 |
分子量 |
925.6 g/mol |
IUPAC名 |
2,3,6,7,10,11-hexakis(hexylsulfanyl)triphenylene |
InChI |
InChI=1S/C54H84S6/c1-7-13-19-25-31-55-49-37-43-44(38-50(49)56-32-26-20-14-8-2)46-40-52(58-34-28-22-16-10-4)54(60-36-30-24-18-12-6)42-48(46)47-41-53(59-35-29-23-17-11-5)51(39-45(43)47)57-33-27-21-15-9-3/h37-42H,7-36H2,1-6H3 |
InChIキー |
XUGANSMMMYTZPV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCSC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)SCCCCCC)SCCCCCC)SCCCCCC)SCCCCCC)SCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
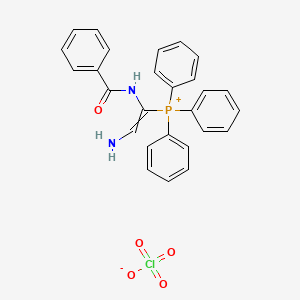
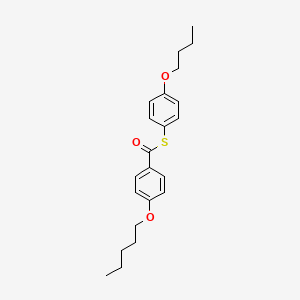
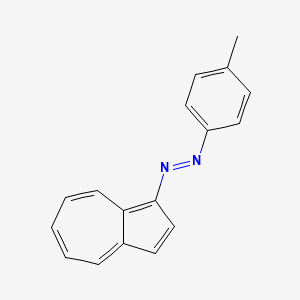
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)

![2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one](/img/structure/B14358909.png)
![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)
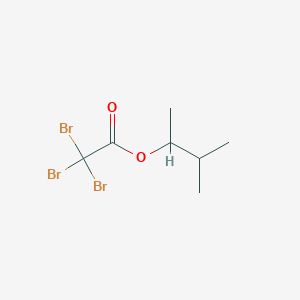

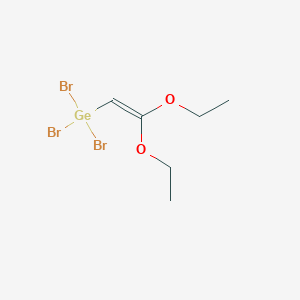
![[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride](/img/structure/B14358927.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide](/img/structure/B14358928.png)
